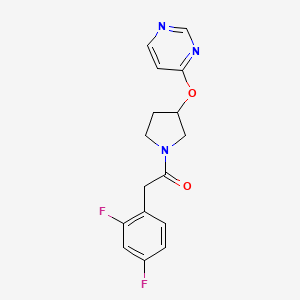

2-(2,4-Difluorophenyl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves intricate processes, including reactions under specific conditions to achieve desired products. For instance, the synthesis of similar difluorophenyl-pyrrolidinyl compounds involves multiple steps, including catalytic asymmetric reduction, displacement reactions, and conjugate additions, demonstrating the complexity and efficiency of synthesis routes for such compounds (Chung et al., 2005).

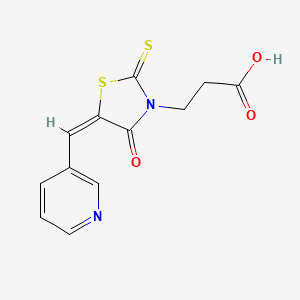

Molecular Structure Analysis

Molecular structure analysis of related compounds reveals insights into their geometry, bonding, and potential interaction sites. Techniques such as X-ray crystallography and spectroscopic methods are crucial for elucidating these structures, providing a foundation for understanding their chemical behavior (Ataol & Ekici, 2014).

Chemical Reactions and Properties

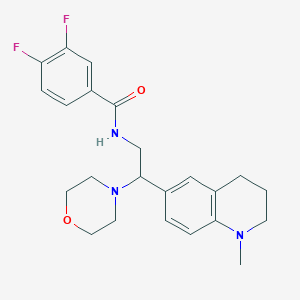

The chemical reactions and properties of similar compounds are characterized by their reactivity and the formation of various metabolites. For instance, the metabolism and pharmacokinetics of related compounds involve complex pathways, including hydroxylation, amide hydrolysis, and conjugation processes, highlighting their chemical versatility and the body's ability to process them (Sharma et al., 2012).

Physical Properties Analysis

The physical properties of compounds in this category often include solubility, thermal stability, and optical transparency. These properties are crucial for their potential applications in various fields, from materials science to pharmaceuticals. For example, novel polyimides derived from related compounds exhibit excellent solubility, thermal stability, and hydrophobicity, making them suitable for high-performance applications (Huang et al., 2017).

Chemical Properties Analysis

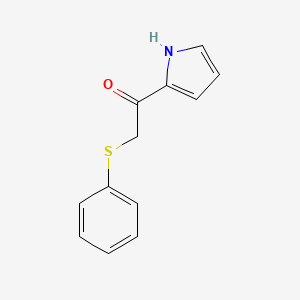

The chemical properties of such compounds, including reactivity towards different reagents and conditions, are essential for their application in synthesis and material development. The ability to undergo various chemical reactions, such as cycloadditions, and the formation of complex heterocyclic structures, showcases their versatility in organic synthesis (Udry et al., 2014).

Aplicaciones Científicas De Investigación

Applications in Synthetic Pathways and Heterocyclic Chemistry

2-(2,4-Difluorophenyl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone, due to its structural components, plays a significant role in synthetic pathways, particularly in the synthesis of heterocyclic compounds. The pyranopyrimidine core, closely related to pyrimidine, is a key precursor in the pharmaceutical and medicinal industries, renowned for its broader synthetic applications and bioavailability. Research indicates that 5H-pyrano[2,3-d]pyrimidine scaffolds have a wide range of applicability, and recent studies have investigated the use of diversified hybrid catalysts for their synthesis, pointing towards the compound's potential in developing lead molecules through broader catalytic applications (Parmar, Vala, & Patel, 2023).

Role in the Synthesis of Bioactive Heterocyclic Compounds

The compound is part of the pyrrolidine family, a nitrogen heterocycle widely utilized in medicinal chemistry for treating human diseases. The saturated scaffold of pyrrolidine is pivotal in exploring pharmacophore space due to its sp3-hybridization and contribution to the stereochemistry of molecules. Pyrrolidine and its derivatives, such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones, are extensively documented for their bioactivity and target selectivity. Notably, the review by Li Petri et al. (2021) emphasizes the significant influence of the stereogenicity of carbons in the pyrrolidine ring on the biological profile of drug candidates, highlighting the compound's relevance in the design of new pyrrolidine compounds with varied biological profiles (Li Petri et al., 2021).

Application in Optoelectronic Materials

The presence of pyrimidine in the compound's structure associates it with the field of optoelectronics. Quinazolines and pyrimidines, integral parts of benzodiazines, have been explored extensively for their application in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of pyrimidine into π-extended conjugated systems is of significant value for creating novel optoelectronic materials. This is particularly evident in the synthesis of aryl(hetaryl)substituted quinazolines with π-extended conjugated systems, which are crucial for fabricating materials for organic light-emitting diodes and highly efficient red phosphorescent organic light-emitting diodes (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Contributions to Optical Sensor Development

The compound's relation to pyrimidine derivatives makes it an exquisite candidate for developing optical sensors, given the biological and medicinal applications of pyrimidine. The ability of pyrimidine derivatives to form coordination and hydrogen bonds renders them suitable for use as sensing probes. This aspect has been extensively reviewed, documenting various pyrimidine-based optical sensors and their evolution from 2005 to 2020 (Jindal & Kaur, 2021).

Propiedades

IUPAC Name |

2-(2,4-difluorophenyl)-1-(3-pyrimidin-4-yloxypyrrolidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2N3O2/c17-12-2-1-11(14(18)8-12)7-16(22)21-6-4-13(9-21)23-15-3-5-19-10-20-15/h1-3,5,8,10,13H,4,6-7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBRWLVJDAYFRGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=NC=C2)C(=O)CC3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methoxybenzamide](/img/structure/B2485859.png)

![3-Isopropyl-2-thioxo-2,3-dihydro-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2485860.png)

![N-(3-cyanothiophen-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2485870.png)

![2-[(2-Bromo-4-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2485873.png)